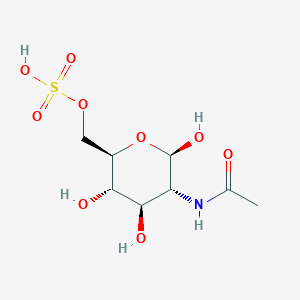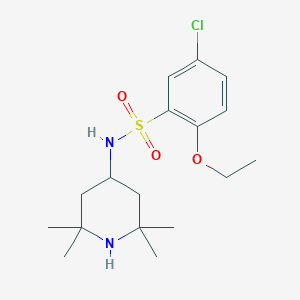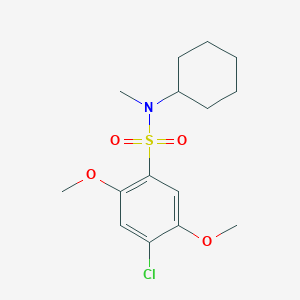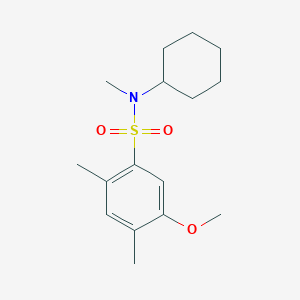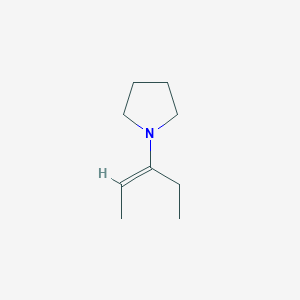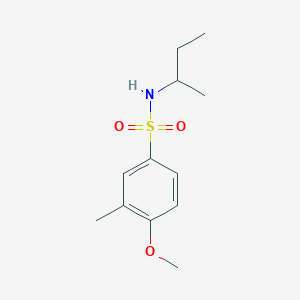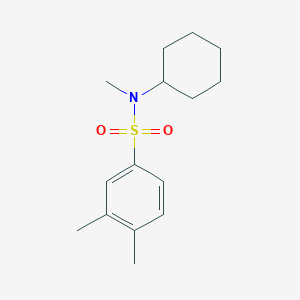
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide, also known as CYM-5442, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins, including those involved in cancer cell growth and survival. By inhibiting the activity of HSP90, this compound may prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce the production of extracellular matrix proteins, which are involved in the development of fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied for its potential therapeutic effects, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide. One potential direction is the investigation of its potential as a therapeutic agent for other diseases such as inflammatory bowel disease and pulmonary fibrosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more efficient synthesis methods and improved solubility may increase the potential for this compound as a therapeutic agent.
Conclusion
This compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic effects. It can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Synthesemethoden
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-methoxy-N,2,5-trimethylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction produces this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been used in various scientific research studies to investigate its potential as a therapeutic agent for various diseases such as cancer, pulmonary fibrosis, and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C16H25NO3S |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-12-11-16(13(2)10-15(12)20-4)21(18,19)17(3)14-8-6-5-7-9-14/h10-11,14H,5-9H2,1-4H3 |
InChI-Schlüssel |
KEIKVOSYNQXRCW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CCCCC2)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CCCCC2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




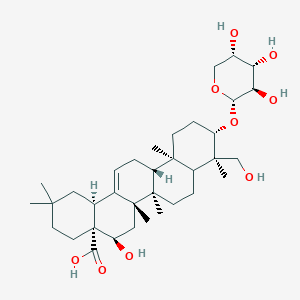
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
